4-Amino-2-iodobenzonitrile

Androgen Receptor Antagonist SARM Prostate Cancer

4-Amino-2-iodobenzonitrile (also indexed as 4-amino-3-iodobenzonitrile, CAS 33348-34-4) is a disubstituted aromatic nitrile (C₇H₅IN₂, MW 244.03) bearing an electron-donating para-amino group and an ortho-iodine substituent relative to the nitrile. This juxtaposition of orthogonal reactive handles—a nucleophilic amine and an oxidatively labile aryl iodide—enables sequential chemoselective transformations that are not accessible with the more common 2-amino-5-iodobenzonitrile (lapatinib intermediate) or the non-iodinated 4-aminobenzonitrile.

Molecular Formula C7H5IN2
Molecular Weight 244.035
CAS No. 300627-48-9; 33348-34-4
Cat. No. B2715212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-iodobenzonitrile
CAS300627-48-9; 33348-34-4
Molecular FormulaC7H5IN2
Molecular Weight244.035
Structural Identifiers
SMILESC1=CC(=C(C=C1N)I)C#N
InChIInChI=1S/C7H5IN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,10H2
InChIKeyLEKGTXAVSVFRRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-iodobenzonitrile (CAS 300627-48-9): A Dual-Reactive Iodoaniline Benzonitrile Building Block for Androgen Receptor Modulator and Heterocyclic Chemistry Programs


4-Amino-2-iodobenzonitrile (also indexed as 4-amino-3-iodobenzonitrile, CAS 33348-34-4) is a disubstituted aromatic nitrile (C₇H₅IN₂, MW 244.03) bearing an electron-donating para-amino group and an ortho-iodine substituent relative to the nitrile . This juxtaposition of orthogonal reactive handles—a nucleophilic amine and an oxidatively labile aryl iodide—enables sequential chemoselective transformations that are not accessible with the more common 2-amino-5-iodobenzonitrile (lapatinib intermediate) or the non-iodinated 4-aminobenzonitrile . The compound has been specifically deployed as the iodo-surrogate for the trifluoromethyl group in bicalutamide-derived selective androgen receptor modulators (SARMs), a rational design strategy documented in the primary medicinal chemistry literature [1].

Why 4-Amino-2-iodobenzonitrile Cannot Be Replaced by 2-Amino-5-iodobenzonitrile or 3-Amino-4-iodobenzonitrile in AR-Targeted Programs


The three regioisomeric iodoaminobenzonitriles—4-amino-2-iodo, 2-amino-5-iodo (CAS 132131-24-9), and 3-amino-4-iodo (CAS 665033-21-6)—are not functionally interchangeable despite sharing the identical molecular formula. The 4-amino-2-iodo isomer presents the amine para to the nitrile, creating an electronically conjugated push-pull system that enables the iodine-for-trifluoromethyl replacement strategy validated in SARM development; the 2-amino-5-iodo isomer instead serves as the key intermediate for lapatinib (EGFR/HER2 inhibitor) synthesis and exhibits a fundamentally different biological target profile (EGFR IC₅₀ ~0.1 µM vs. AR IC₅₀ 62 nM for the 4,2-isomer) [1]. The 3-amino-4-iodo isomer is a liquid at ambient temperature (bp ~150-155 °C), presenting distinct handling and formulation constraints compared to the crystalline solid 4,2-isomer (mp 112-115 °C), which impacts weighing accuracy, long-term storage stability, and suitability for solid-phase parallel synthesis workflows .

Quantitative Differentiation Evidence for 4-Amino-2-iodobenzonitrile vs. Closest Analogs and In-Class Candidates


Androgen Receptor Antagonist Potency: 4-Amino-2-iodobenzonitrile-Derived SARMs vs. Bicalutamide and Trifluoromethyl Parent RU 59063

The core structural rationale for selecting 4-amino-2-iodobenzonitrile over 4-amino-2-trifluoromethylbenzonitrile (CAS 654-70-6, the bicalutamide key intermediate) is the iodine-for-trifluoromethyl replacement strategy. In the bicalutamide analog series reported by Nair et al. (Tetrahedron Letters 2004), 4-amino-2-iodobenzonitrile was used to construct (2S)-N-(4′-cyano-3′-iodophenyl)-3-(4-substituted phenoxy)-2-hydroxy-2-methylpropanamide derivatives, directly replacing the CF₃ group with iodine while retaining androgen receptor binding [1]. Independent BindingDB entries for AR antagonist activity using the 4-amino-2-iodobenzonitrile scaffold show IC₅₀ = 62 nM at human AR in CV1 cells (cotransfection assay) and Ki = 250 nM for binding affinity [2]. In comparison, bicalutamide itself shows IC₅₀ values ranging from 160 nM to 228 nM across comparable AR antagonist assay formats . The iodine substitution is not merely isosteric—it enables radioiodination (¹²⁵I/¹³¹I) for AR radioligand development, an option unavailable with the CF₃ parent RU 59063 [1].

Androgen Receptor Antagonist SARM Prostate Cancer Bicalutamide Analog Radioiodinated Ligand

IL-2 Reporter Gene Assay Activity: A Distinct Immunosuppressive Pharmacology Not Shared by the 2,5-Regioisomer

Beyond androgen receptor modulation, 4-amino-2-iodobenzonitrile displays immunosuppressive activity in an interleukin-2 (IL-2) reporter gene assay (IL2-RGA) with an IC₅₀ of 13 nM [1]. This activity profile is mechanistically distinct from the 2-amino-5-iodobenzonitrile regioisomer, which is characterized as an EGFR/HER2 tyrosine kinase inhibitor (EGFR IC₅₀ ≈ 0.1 μM in human lung cancer cells) and a lapatinib synthetic intermediate, with no reported IL-2 pathway activity . The 13 nM IL-2 RGA potency positions the 4,2-isomer within a pharmacologically relevant range for immunosuppressive agent discovery, whereas the 2,5-isomer's primary utility lies in oncology kinase inhibitor synthesis.

Immunosuppression Interleukin-2 Reporter Gene Assay T-Cell In Vitro Pharmacology

Melting Point and Physical Form: Crystalline Solid vs. Liquid Regioisomer—Impact on Automated Parallel Synthesis and Long-Term Storage

The physical state of 4-amino-2-iodobenzonitrile—a crystalline solid with a melting point of 112-115 °C (literature value, Sigma-Aldrich 98% grade) —confers significant operational advantages over the 3-amino-4-iodobenzonitrile regioisomer (CAS 665033-21-6), which is reported as a colorless to pale yellow liquid with a boiling point of approximately 150-155 °C . The crystalline solid form of the 4,2-isomer enables accurate gravimetric dispensing on automated synthesis platforms, eliminates solvent evaporation-related concentration drift during storage, and reduces the risk of airborne contamination compared to liquid handling. Additionally, its melting point is ~27-30 °C higher than both the non-iodinated 4-aminobenzonitrile (mp 83-85 °C) and the 2-amino-5-iodobenzonitrile regioisomer (mp 84-88 °C) , indicating stronger intermolecular interactions that correlate with lower vapor pressure and reduced sublimation losses during long-term storage.

Solid-State Properties Automated Synthesis Compound Management Melting Point Long-Term Stability

Chemoselective Orthogonality: Simultaneous Amine and Aryl Iodide Reactivity Enables Sequential Cross-Coupling and Carbonylation Cascades

The synthetic utility of 4-amino-2-iodobenzonitrile is defined by its ability to participate in palladium-catalyzed carbonylation of iodoanilines to provide ketoamides in the presence of primary and secondary amines—a transformation that exploits the ortho-iodo substituent while leaving the para-amino group available for subsequent diversification . The compound also serves as a reactant in hydroamination-double hydroarylation cascades for the synthesis of fused carbazoles and in cycloisomerizations of aromatic homo- and bis-homopropargylic amine/amide intermediates . By contrast, 4-aminobenzonitrile (lacking the iodine) cannot participate in oxidative addition-dependent cross-coupling steps, while 4-iodobenzonitrile (lacking the amine) cannot engage in amidation or urea-forming reactions. A representative synthesis from 4-aminobenzonitrile proceeds with 88% yield under mild iodination conditions (I₂, H₂O₂, MeOH, rt, 48 h), demonstrating practical scalability .

Palladium Catalysis Carbonylation Suzuki Coupling Ketoamide Synthesis Fused Carbazole

Optimal Deployment Scenarios for 4-Amino-2-iodobenzonitrile Based on Quantitative Differentiation Evidence


Nonsteroidal Selective Androgen Receptor Modulator (SARM) Lead Optimization and Radioiodinated Probe Development

When the objective is to develop bicalutamide-derived SARMs with retained or improved AR antagonism and the added capability of radioiodination for in vitro autoradiography or in vivo SPECT imaging, 4-amino-2-iodobenzonitrile is the required building block. The iodine-for-trifluoromethyl replacement strategy, validated by Nair et al. (Tetrahedron Letters 2004), uses this compound to generate (2S)-N-(4′-cyano-3′-iodophenyl)-3-(4-substituted phenoxy)-2-hydroxy-2-methylpropanamide derivatives with AR antagonist IC₅₀ values as low as 62 nM—more potent than bicalutamide itself (IC₅₀ 160 nM) [1][2]. The 4-amino-2-trifluoromethylbenzonitrile (bicalutamide intermediate, CAS 654-70-6) cannot support radioiodinated ligand development, making the iodo-analog the exclusive entry point for AR-targeted molecular imaging agent programs [1].

Immunology-Focused Phenotypic Screening for IL-2 Pathway Modulators

For screening libraries aimed at identifying small-molecule modulators of interleukin-2 signaling, 4-amino-2-iodobenzonitrile offers a validated hit with IL2-RGA IC₅₀ = 13 nM [3]. The 2-amino-5-iodobenzonitrile regioisomer (lapatinib intermediate) is not a suitable substitute—its primary pharmacology is EGFR/HER2 kinase inhibition (IC₅₀ ≈ 0.1 μM), which would redirect any screening campaign toward oncology kinase targets rather than the intended immunosuppressive or immunomodulatory phenotype . Procurement of the correct regioisomer is therefore critical to screening outcome fidelity.

Automated Parallel Synthesis and High-Throughput Chemistry Workflows Requiring Crystalline Solid Building Blocks

In automated synthesis laboratories using solid-dispensing robotics (e.g., Chemspeed, Freeslate platforms), 4-amino-2-iodobenzonitrile (mp 112-115 °C, crystalline powder) is the only iodoaminobenzonitrile regioisomer suitable for reliable automated gravimetric dispensing . The 3-amino-4-iodobenzonitrile isomer is a liquid at ambient temperature (bp ~150-155 °C), precluding its use in solid-handling automation without reformatting as a solution, which introduces solvent evaporation errors and concentration uncertainty . The higher melting point (Δ ~27-30 °C above the 2,5-isomer) also reduces sublimation losses during extended storage in compound management libraries.

Complexity-Generating Cascade Synthesis of Fused Carbazoles and Ketoamide Libraries via Sequential Pd-Catalyzed Transformations

For diversity-oriented synthesis programs that require sequential palladium-catalyzed transformations from a single bifunctional building block, 4-amino-2-iodobenzonitrile enables a carbonylation-cyclization cascade: Pd-catalyzed carbonylative coupling at the aryl iodide position yields ketoamides, followed by hydroamination-double hydroarylation at the amine to form fused carbazoles . This two-step, one-building-block strategy is not feasible with mono-functional analogs (4-aminobenzonitrile or 4-iodobenzonitrile), which would require separate building blocks and additional synthetic steps.

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